molecular formula C15H17Cl3N6O B5836836 3-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;dihydrochloride

3-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;dihydrochloride

Cat. No.: B5836836
M. Wt: 403.7 g/mol
InChI Key: STRVSXLHPVWYCG-IFJQNBRBSA-N
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Description

3-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a furan ring, and a chlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the furan and triazole intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazole and furan derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It can interfere with cellular pathways involved in cell division, apoptosis, and signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine
  • 3-N-[(E)-[5-(3-bromophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine
  • 3-N-[(E)-[5-(3-methylphenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine

Uniqueness

The uniqueness of 3-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

3-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O.2ClH/c1-2-14-19-21-15(22(14)17)20-18-9-12-6-7-13(23-12)10-4-3-5-11(16)8-10;;/h3-9H,2,17H2,1H3,(H,20,21);2*1H/b18-9+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRVSXLHPVWYCG-IFJQNBRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=CC=C(O2)C3=CC(=CC=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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